![molecular formula C18H16FN5O2S2 B3000119 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 886935-21-3](/img/structure/B3000119.png)
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A significant application of similar compounds is in anticancer research. For instance, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a group closely related to the specified compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown powerful cytotoxic results against breast cancer (Abu-Melha, 2021).
Metabolic Stability and Inhibition
The structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors have been investigated using various 6,5-heterocycles, including compounds similar to the specified molecule, to improve metabolic stability. This research provides insights into the development of more stable and effective inhibitors (Stec et al., 2011).
Hepatic Metabolism Impact
Research has also been conducted on compounds like N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, which are structurally related. These studies explore how these compounds can stimulate hepatic metabolism and affect circulating thyroid hormone levels in rats (Christenson et al., 1996).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which are structurally similar, have been studied as glutaminase inhibitors. These studies provide a framework for the development of more potent inhibitors with improved drug-like properties (Shukla et al., 2012).
Urease Inhibition
Compounds with the thiadiazole structure have been found to show significant activity in urease inhibition. Such research is vital for understanding how these compounds interact with enzymes and can lead to the development of new therapeutic agents (Gull et al., 2016).
Anti-inflammatory Activity
N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, similar in structure, have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-11-4-2-3-5-14(11)21-15(25)10-27-18-24-23-17(28-18)22-16(26)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFZCXRSNURNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide |
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